

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride melting point and boiling point.

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

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An In-depth Technical Guide to **3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride**:
Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3,5-bis(trifluoromethyl)benzenesulfonyl chloride** (CAS No. 39234-86-1), a pivotal reagent in modern organic and medicinal chemistry. Valued for the potent electron-withdrawing nature of its two trifluoromethyl groups, this compound serves as a highly reactive precursor for the synthesis of sulfonamides and sulfonate esters. This document details its key physicochemical properties, provides an authoritative synthesis protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications in drug discovery and development. Safety, handling, and detailed experimental procedures are also included to support researchers, scientists, and drug development professionals in its effective utilization.

Introduction and Molecular Structure

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with a sulfonyl chloride moiety and two trifluoromethyl groups at the meta positions.^[1] Its chemical formula is $C_8H_3ClF_6O_2S$. The presence of two strongly electronegative trifluoromethyl ($-CF_3$) groups significantly influences the electronic properties of the molecule, rendering the sulfur atom of the sulfonyl chloride group highly electrophilic. This

enhanced reactivity makes it a superior reagent for creating robust sulfonamide and sulfonate ester linkages, which are prevalent in a wide range of biologically active molecules and advanced materials.^{[2][3]}

Synonyms: 3,5-Di(trifluoromethyl)benzene sulfonyl chloride, 3,5-bis(trifluoromethyl)phenylsulfonyl chloride.^[1]

Physicochemical Properties

The physical and chemical properties of **3,5-bis(trifluoromethyl)benzenesulfonyl chloride** are summarized in the table below. The compound is typically a low-melting solid under standard conditions.

Property	Value	Source(s)
CAS Number	39234-86-1	
Molecular Formula	C ₈ H ₃ ClF ₆ O ₂ S	
Molecular Weight	312.62 g/mol	
Appearance	White to pale yellow crystals or powder	^[4]
Melting Point	34-38 °C (lit.)	
Boiling Point	248.3 ± 40.0 °C at 760 mmHg	^[5]
70 °C at 2 mmHg	^[6]	
Density	1.6 ± 0.1 g/cm ³	^[5]
Flash Point	108 °C (226.4 °F) - closed cup	^[7]

Synthesis and Manufacturing

The synthesis of **3,5-bis(trifluoromethyl)benzenesulfonyl chloride** is most reliably achieved via a diazotization reaction starting from 3,5-bis(trifluoromethyl)aniline, followed by a copper-catalyzed reaction with sulfur dioxide. This method, adapted from a general and robust procedure published in Organic Syntheses, is preferred over direct chlorosulfonation of 1,3-bis(trifluoromethyl)benzene.^[5] The latter approach suffers from the strong deactivating effect of

the two $-CF_3$ groups, which would require harsh reaction conditions and could lead to poor yields and regioselectivity.

The aniline precursor is readily available, making this the method of choice for preparing arylsulfonyl chlorides with strongly electron-withdrawing substituents.^[5] The general sequence is as follows:

- **Diazotization:** 3,5-Bis(trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (-10 to -5 °C) to form the corresponding diazonium salt.
- **Sulfonylation:** The diazonium salt solution is then added to a solution of sulfur dioxide and a catalytic amount of cuprous chloride in a solvent like glacial acetic acid. This step introduces the sulfonyl chloride group ($-SO_2Cl$) onto the aromatic ring, displacing the diazonium group.^[5]

This synthetic route is highly effective and provides a straightforward path to the desired product without the complications of alternative methods.^[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of **3,5-bis(trifluoromethyl)benzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfonyl sulfur atom. The two meta-positioned $-CF_3$ groups exert a powerful inductive electron-withdrawing effect (-I effect), which significantly depletes electron density from the aromatic ring and, consequently, from the attached sulfonyl group. This electronic pull makes the sulfur atom exceptionally susceptible to attack by nucleophiles.^{[2][3]}

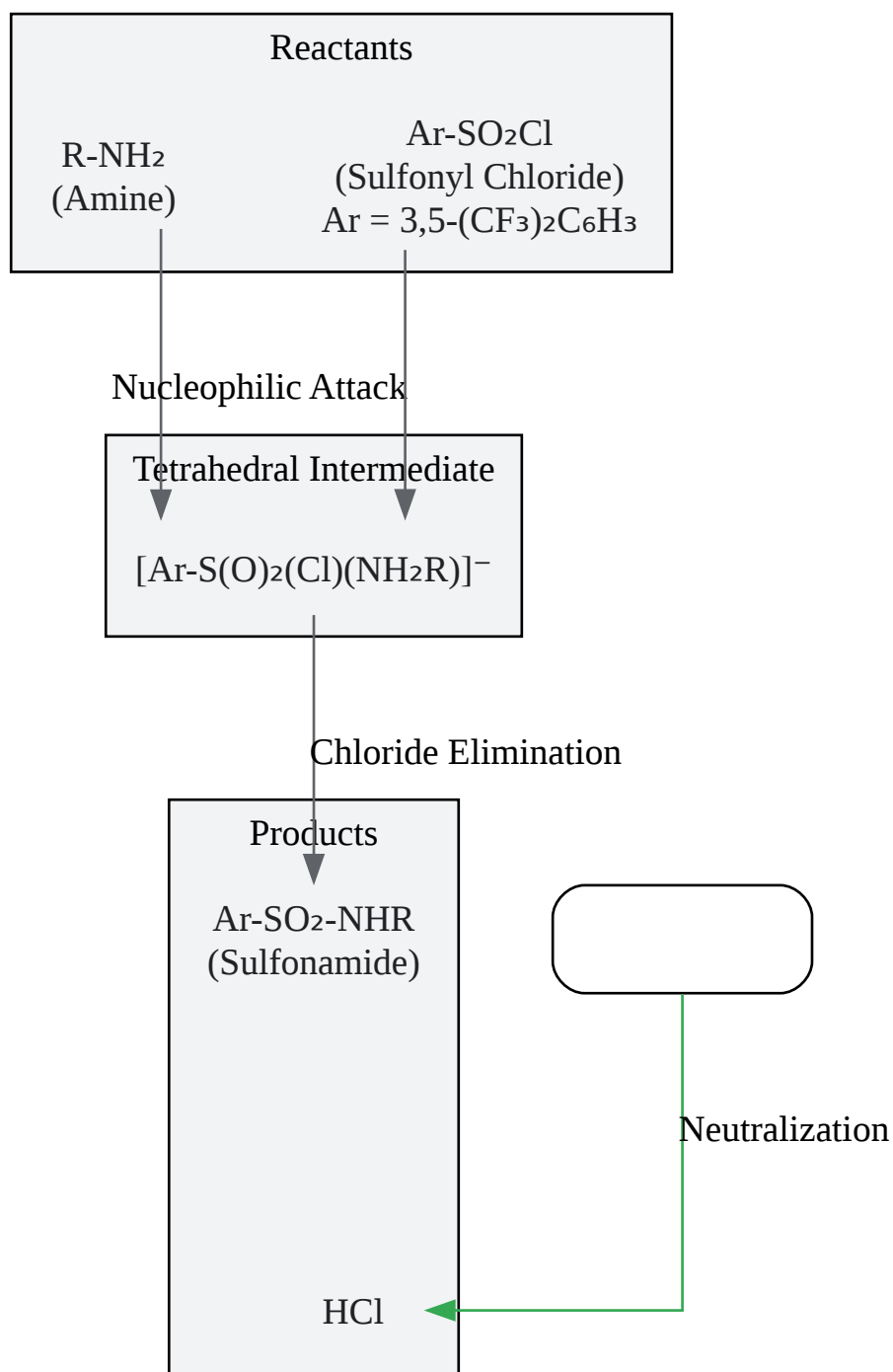
The primary reactions involve nucleophilic substitution at the sulfur center, where the chloride ion acts as a good leaving group.

Formation of Sulfonamides

The reaction with primary or secondary amines is a cornerstone application, yielding highly stable N-substituted sulfonamides. This reaction typically proceeds rapidly in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.^{[2][8]} The resulting sulfonamides are important pharmacophores found in numerous therapeutic agents.^{[8][9]}

General Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion to form the final sulfonamide product.



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Caption: Mechanism of sulfonamide formation.

Applications in Drug Discovery and Development

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry. Its inclusion in a molecule often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.^[10] **3,5-Bis(trifluoromethyl)benzenesulfonyl chloride** is a key building block for introducing this valuable moiety.

- **Scaffolding for Bioactive Compounds:** It is used to synthesize libraries of sulfonamides for high-throughput screening. The sulfonamide linkage is a stable and effective hydrogen bond donor/acceptor, making it ideal for probing interactions within protein active sites. For example, trifluoromethyl-substituted benzenesulfonamides have been investigated as potential antimalarial agents targeting dihydropteroate synthase (DHPS).^{[8][11]}
- **Synthesis of Advanced Intermediates:** While not always a direct precursor, the reagent is instrumental in synthesizing molecules containing the 3,5-bis(trifluoromethyl)phenyl group, which is found in potent inhibitors for various biological targets. This structural unit is present in compounds designed to combat drug-resistant bacteria and in antagonists for neurokinin-1 (substance P) receptors, which are targets for treating depression and other CNS disorders.^{[4][10][12]}

Standard Experimental Protocol: Synthesis of a Sulfonamide

This section provides a representative, self-validating protocol for the synthesis of an N-aryl sulfonamide using **3,5-bis(trifluoromethyl)benzenesulfonyl chloride**. The methodology is based on well-established procedures for sulfonylation reactions.^{[8][9]}

Objective: To synthesize N-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide.

Materials:

- **3,5-Bis(trifluoromethyl)benzenesulfonyl chloride** (1.0 eq)

- p-Anisidine (4-methoxyaniline) (1.0 eq)
- Pyridine (dried, 2-3 eq)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator, magnetic stirrer, glassware

Procedure:

- **Reactant Dissolution:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) in anhydrous DCM.
- **Base Addition:** Add dry pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
- **Reagent Addition:** Dissolve **3,5-bis(trifluoromethyl)benzenesulfonyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** Upon completion, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO_3 solution (2x), and finally with brine (1x).

- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide product.

Caption: Experimental workflow for sulfonamide synthesis.

Safety, Handling, and Storage

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

- **Hazards:** It is classified as Skin Corrosive 1B (H314), causing severe skin burns and eye damage.^{[5][7]}
- **Precautions:** Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.^[5]
- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It is sensitive to moisture, which causes hydrolysis to the corresponding sulfonic acid and corrosive HCl gas.^[2]

Conclusion

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly valuable and reactive reagent for introducing the 3,5-bis(trifluoromethyl)phenylsulfonyl moiety into organic molecules. Its enhanced electrophilicity, driven by the strong inductive effects of the trifluoromethyl groups, ensures efficient formation of stable sulfonamide and sulfonate ester bonds. Its utility as a key building block in the synthesis of pharmacologically active compounds makes it an indispensable tool for researchers in medicinal chemistry and drug development. Proper understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective application in the laboratory.

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